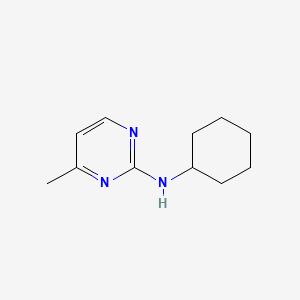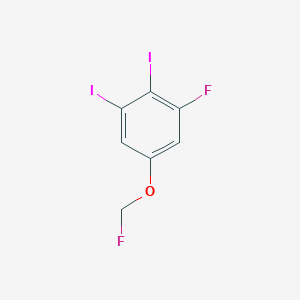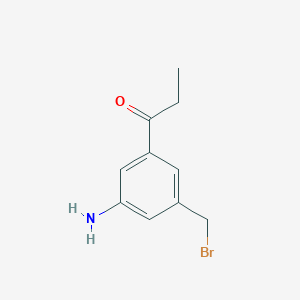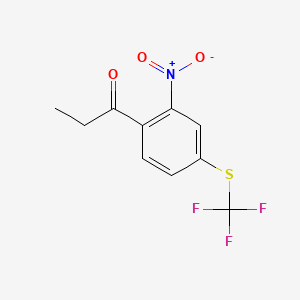![molecular formula C25H27ClN4O B14055480 9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14055480.png)
9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride is a complex organic compound known for its significant biological activity. It is commonly used as a potent inhibitor of anaplastic lymphoma kinase (ALK), making it a valuable compound in the treatment of certain types of cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride involves multiple steps, starting from basic organic molecules. The process typically includes:
Formation of the benzo[b]carbazole core: This step involves cyclization reactions to form the benzo[b]carbazole structure.
Introduction of the piperazin-1-yl group: This is achieved through nucleophilic substitution reactions.
Addition of the ethyl and dimethyl groups: These groups are introduced via alkylation reactions.
Formation of the hydrochloride salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Análisis De Reacciones Químicas
Types of Reactions
9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Both nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in cancer research, particularly in the development of ALK inhibitors for treating non-small cell lung cancer (NSCLC).
Industry: Employed in the synthesis of other complex organic molecules and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects by inhibiting the activity of anaplastic lymphoma kinase (ALK). It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Alectinib: Another ALK inhibitor with a similar structure but different substituents.
Crizotinib: A first-generation ALK inhibitor with a different core structure.
Ceritinib: A second-generation ALK inhibitor with enhanced potency and selectivity.
Uniqueness
9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride is unique due to its specific structural features, which confer high potency and selectivity for ALK inhibition. Its ability to overcome resistance mutations in ALK makes it a valuable compound in cancer therapy .
Propiedades
Fórmula molecular |
C25H27ClN4O |
|---|---|
Peso molecular |
435.0 g/mol |
Nombre IUPAC |
9-ethyl-6,6-dimethyl-11-oxo-8-piperazin-1-yl-5H-benzo[b]carbazole-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C25H26N4O.ClH/c1-4-16-12-18-19(13-21(16)29-9-7-27-8-10-29)25(2,3)24-22(23(18)30)17-6-5-15(14-26)11-20(17)28-24;/h5-6,11-13,27-28H,4,7-10H2,1-3H3;1H |
Clave InChI |
WVUMRMRHWJKTFF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1N3CCNCC3)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















